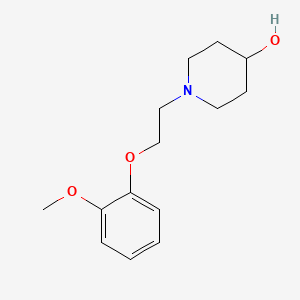

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol

Description

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2-(2-methoxyphenoxy)ethyl substituent. This structure combines a heterocyclic amine core with a methoxy-substituted aromatic ether chain.

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethyl]piperidin-4-ol |

InChI |

InChI=1S/C14H21NO3/c1-17-13-4-2-3-5-14(13)18-11-10-15-8-6-12(16)7-9-15/h2-5,12,16H,6-11H2,1H3 |

InChI Key |

BOFDCWARGJQKMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCCN2CCC(CC2)O |

Origin of Product |

United States |

Biological Activity

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

Piperidine derivatives, including 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol, interact with various biological targets such as receptors and enzymes. These interactions can modulate physiological pathways, leading to potential therapeutic effects in conditions such as inflammation, pain management, and neurodegenerative diseases. The compound's structure allows it to engage with specific biological mechanisms, making it a candidate for further pharmacological exploration.

The mechanisms by which 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol exerts its biological effects are primarily through:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways involved in mood regulation and neuroprotection.

- Enzyme Inhibition : It has been noted that piperidine derivatives can inhibit enzymes associated with inflammatory responses and neurotransmitter degradation, potentially alleviating symptoms related to these conditions.

In Vitro Studies

Research has illustrated that piperidine derivatives can provide neuroprotective effects. For instance, studies involving similar compounds have demonstrated efficacy against glutamate-induced cell death in neuronal cell lines. Such protective effects suggest potential applications in treating neurodegenerative disorders .

Case Studies and Comparative Analyses

A comparative analysis of various piperidine derivatives has shown that structural modifications significantly impact their biological activity. For example:

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol | Moderate | TBD | Receptor modulation |

| (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | High | 5.0 | Neuroprotection against glutamate |

| (4-chlorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | Moderate | 10.0 | Anti-inflammatory |

This table illustrates how variations in the phenoxy group can influence the compound's potency and mechanism of action .

Therapeutic Applications

The potential therapeutic applications of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol include:

- Neurodegenerative Diseases : Due to its neuroprotective properties, it may be beneficial in conditions like Alzheimer's or Parkinson's disease.

- Pain Management : Its ability to modulate neurotransmitter pathways suggests possible use as an analgesic agent.

- Anti-inflammatory Treatments : The inhibition of enzymes involved in inflammatory processes positions this compound as a candidate for developing anti-inflammatory drugs .

Comparison with Similar Compounds

Research Findings and Implications

- Anticonvulsant Activity: Piperidin-4-ol derivatives with phenoxyalkyl substituents show promise in maximal electroshock (MES) models. Compound 6 () demonstrates an ED50 of 12 mg/kg, suggesting that alkyl chain length and aromatic substitution critically influence efficacy .

- Adrenergic Modulation: Carvedilol’s 2-methoxyphenoxyethylamino group contributes to its dual adrenergic blockade, while piperidine sulfonamides () achieve subtype-selective α1A-antagonism, underscoring the impact of core structure on mechanism .

- Synthetic Flexibility : The target compound’s structure allows for modular synthesis (e.g., reductive amination or nucleophilic substitution), as seen in related piperidine derivatives () .

Preparation Methods

Alkylation of Piperidin-4-ol with 2-(2-Methoxyphenoxy)ethyl Halides

A widely reported method involves the alkylation of piperidin-4-ol using 2-(2-methoxyphenoxy)ethyl halides (e.g., chloride or bromide). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of piperidin-4-ol attacks the electrophilic carbon adjacent to the halide.

Typical Conditions

- Solvent: Ethanol, methanol, or dichloromethane.

- Base: Triethylamine or sodium bicarbonate to neutralize HX byproducts.

- Temperature: Reflux (70–80°C) for 6–12 hours.

- Yield: 45–65% after column chromatography.

Example Protocol

- Dissolve piperidin-4-ol (1.0 equiv) and 2-(2-methoxyphenoxy)ethyl chloride (1.2 equiv) in ethanol.

- Add triethylamine (2.0 equiv) and reflux for 8 hours.

- Concentrate under vacuum, purify via silica gel chromatography (hexane/ethyl acetate).

Key Limitations

- Competing elimination reactions may reduce yield.

- Requires strict anhydrous conditions to prevent hydrolysis of the alkyl halide.

Reductive Amination Strategies

Condensation of 2-(2-Methoxyphenoxy)acetaldehyde with Piperidin-4-ol

Reductive amination offers an alternative route by reacting 2-(2-methoxyphenoxy)acetaldehyde with piperidin-4-ol in the presence of a reducing agent.

Reagents and Conditions

- Catalyst: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Acid: Acetic acid (0.1–1.0 equiv) to protonate the intermediate imine.

- Yield: 50–70%.

Mechanistic Insights

- Formation of an imine intermediate between the aldehyde and amine.

- Reduction of the imine to the secondary amine.

Optimization Notes

- Excess aldehyde (1.5 equiv) improves conversion.

- STAB is preferred over NaBH3CN due to higher selectivity and milder conditions.

Epoxide Ring-Opening Reactions

Reaction of Glycidyl Ethers with Piperidin-4-ol

Epoxide-based routes are valued for their regioselectivity. 2-(2-Methoxyphenoxy)ethyl glycidyl ether reacts with piperidin-4-ol under basic or acidic conditions.

Industrial-Scale Protocol (Patent EP1741700B1)

- Combine 4-(2,3-epoxypropoxy)carbazole (1.0 equiv) and 2-(2-methoxyphenoxy)ethylamine (1.5–2.5 equiv) in dimethyl sulfoxide (DMSO).

- Heat at 68–72°C for 15–20 hours.

- Quench with water, extract with dichloromethane, and isolate via crystallization.

Advantages

- DMSO suppresses bis-impurity formation (<7% vs. 10–20% in other solvents).

- High purity (>98%) achievable without complex purification.

Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic substitution | 45–65 | 90–95 | Moderate | Simple reagents |

| Reductive amination | 50–70 | 85–93 | High | Avoids alkyl halide intermediates |

| Epoxide ring-opening | 70–80 | 98–99 | Industrial | Low impurity formation |

Purification and Characterization

Chromatographic Techniques

- Normal-phase silica gel: Eluent gradients of hexane/ethyl acetate (3:1 to 1:1).

- Reverse-phase C18 columns: Methanol/water (70:30) for analytical HPLC.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 6.8–7.1 (m, 4H, aromatic), 3.8 (s, 3H, OCH3), 3.6–3.7 (m, 2H, CH2O), 2.4–2.8 (m, 6H, piperidine).

- MS (ESI): m/z 251.32 [M+H]+.

Industrial and Environmental Considerations

Solvent Selection

Cost Analysis

- Epoxide route: Higher initial cost due to DMSO but offset by reduced purification needs.

- Nucleophilic substitution: Economical for small-scale synthesis.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances in microreactor technology enable continuous production with:

Enzymatic Catalysis

Preliminary studies report lipase-mediated esterification to assemble intermediates, though yields remain low (20–30%).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol, and how can purity be maximized?

- Methodological Answer :

- Step 1 : Start with piperidin-4-ol as the core. Introduce the 2-(2-methoxyphenoxy)ethyl group via nucleophilic substitution or reductive amination. For example, react piperidin-4-ol with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base (e.g., KCO) in acetonitrile under reflux .

- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity using HPLC (>95%) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key Challenges : Competing side reactions (e.g., over-alkylation) can occur. Use stoichiometric control and monitor reaction progress with TLC.

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy at λ (e.g., 270 nm for aromatic moieties) .

- Stability : Incubate the compound in assay buffers (e.g., pH 2.0–9.0) at 37°C. Analyze degradation products over 24–72 hours using LC-MS. Piperidine derivatives are prone to oxidation; consider adding antioxidants (e.g., ascorbic acid) in storage buffers .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Use H NMR to identify methoxy protons (δ 3.7–3.9 ppm) and piperidine protons (δ 1.5–2.8 ppm). C NMR confirms the quaternary carbons in the phenoxy group (δ 150–160 ppm) .

- IR Spectroscopy : Key peaks include C-O-C stretching (1250 cm) and hydroxyl groups (broad peak ~3300 cm) .

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in ethanol/water. Compare with analogous piperidine structures (e.g., CCDC entries in ) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target binding affinity?

- Methodological Answer :

- Modifications : Synthesize analogs with variations in the methoxy group (e.g., replace with ethoxy or halogens) or piperidine substituents (e.g., methyl, hydroxyl).

- Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors). Compare IC values to identify critical substituents. For example, bulky groups on the piperidine ring may sterically hinder binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., β-adrenergic receptors). Validate with MD simulations (e.g., GROMACS) .

Q. What strategies resolve contradictions in reported pharmacological activity across studies?

- Methodological Answer :

- Data Harmonization : Re-evaluate assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC values may arise from differences in cell membrane permeability or metabolic stability .

- Metabolite Profiling : Identify active metabolites via hepatocyte incubation followed by LC-MS/MS. A hydroxylated metabolite may exhibit enhanced activity, explaining variability .

- In Vivo Validation : Compare pharmacokinetics (e.g., C, AUC) in rodent models. Use microdialysis to measure brain penetration if CNS activity is claimed .

Q. How can in vivo toxicity be systematically evaluated during preclinical development?

- Methodological Answer :

- Acute Toxicity : Administer escalating doses (10–100 mg/kg) to mice via IP injection. Monitor for 14 days for mortality, weight loss, or organ damage (e.g., liver enzymes ALT/AST) .

- Subchronic Studies : Conduct 28-day oral dosing in rats. Histopathological analysis of liver, kidneys, and heart can identify target organs. Piperidine derivatives may show hepatotoxicity due to cytochrome P450 interactions .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.